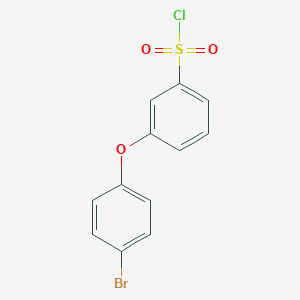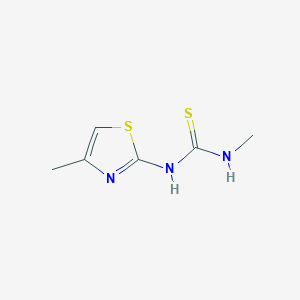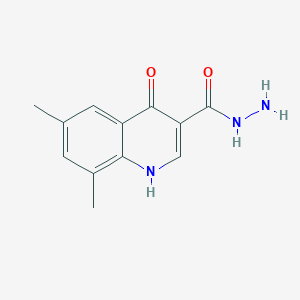![molecular formula C13H17N3O2S B12119633 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid CAS No. 886499-00-9](/img/structure/B12119633.png)
4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid is a synthetic organic compound characterized by its unique thieno[2,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This is achieved by cyclization reactions involving appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of Trimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Butanoic Acid Moiety: This step involves nucleophilic substitution reactions where the amino group of the thieno[2,3-d]pyrimidine core reacts with a butanoic acid derivative, often under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the thieno[2,3-d]pyrimidine core can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The amino group allows for various substitution reactions, including acylation and alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is evaluated for its activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It is also used in the formulation of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
- (5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
Comparison
Compared to similar compounds, 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid is unique due to its butanoic acid moiety, which can influence its solubility, reactivity, and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
886499-00-9 |
|---|---|
Molekularformel |
C13H17N3O2S |
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
4-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C13H17N3O2S/c1-7-8(2)19-13-11(7)12(15-9(3)16-13)14-6-4-5-10(17)18/h4-6H2,1-3H3,(H,17,18)(H,14,15,16) |
InChI-Schlüssel |
DQTKDEYWIIICQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC(=NC(=C12)NCCCC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)

![4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12119594.png)





![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)



